Chlorprothixene hydrochloride
Overview
Description
Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It was first synthesized in 1959 and is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . It is also used to manage anxiety, insomnia, severe nausea, and as an adjunct in the treatment of chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorprothixene hydrochloride is synthesized through a multi-step process involving the reaction of 2-chlorothioxanthene with N,N-dimethylpropylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The product is then purified through crystallization and filtration processes to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Chlorprothixene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: Halogenation and alkylation reactions can modify the aromatic ring and side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Chlorprothixene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antipsychotic drugs.
Biology: The compound is studied for its effects on neurotransmitter receptors and its potential neuroprotective properties.
Medicine: It is extensively researched for its therapeutic effects in treating psychiatric disorders and its potential use in managing chronic pain.
Industry: this compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
Chlorprothixene hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce psychotic symptoms by modulating dopamine levels. Additionally, it blocks serotonin (5-HT2), histamine (H1), muscarinic, and alpha1 adrenergic receptors, contributing to its sedative and antiemetic effects .
Comparison with Similar Compounds
Chlorpromazine: Both compounds are typical antipsychotics with similar side effect profiles, but chlorprothixene hydrochloride has a lower antipsychotic potency.
Thioridazine: Another thioxanthene derivative with similar therapeutic uses but different side effect profiles.
Fluphenazine: A more potent antipsychotic with a different chemical structure but similar therapeutic applications.
Uniqueness: this compound is unique in its combination of antipsychotic, sedative, and antiemetic properties. Its ability to block multiple neurotransmitter receptors makes it versatile in treating various psychiatric and non-psychiatric conditions .
Properties
IUPAC Name |
3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKRLOSRDGPEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924316 | |
Record name | 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-38-5 | |
Record name | 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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